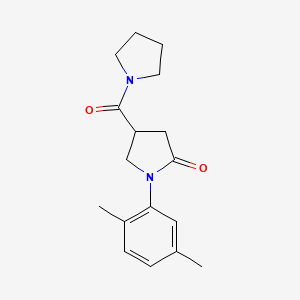
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone
Descripción general
Descripción
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific tool for studying the role of adenosine A1 receptors in various physiological and pathological processes.
Mecanismo De Acción
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone selectively binds to and blocks the adenosine A1 receptor, which is a G protein-coupled receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and other organs. By blocking the receptor, 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone inhibits the downstream signaling pathways that are activated by adenosine. This leads to a reduction in the physiological effects of adenosine, such as vasodilation, inhibition of neurotransmitter release, and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects in various experimental models. For example, 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been shown to reduce ischemia-reperfusion injury in the heart, inhibit the release of neurotransmitters in the brain, and reduce inflammation in various tissues. These effects are consistent with the known functions of adenosine A1 receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to selectively block this receptor without affecting other adenosine receptors or other signaling pathways. However, one limitation is that 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone is a relatively large molecule, which may limit its ability to penetrate cell membranes or cross the blood-brain barrier.
Direcciones Futuras
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone. One area of interest is the role of adenosine A1 receptors in cancer. Adenosine has been shown to promote tumor growth and metastasis, and blocking adenosine A1 receptors with 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone may be a potential therapeutic strategy for cancer. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists based on the structure of 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone. These compounds may have improved pharmacological properties and may be useful for treating a variety of diseases.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are involved in the regulation of cardiovascular function, neurotransmission, inflammation, and cell proliferation. 1-(2,5-dimethylphenyl)-4-(1-pyrrolidinylcarbonyl)-2-pyrrolidinone has been used to study the effects of adenosine A1 receptor blockade on these processes.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-5-6-13(2)15(9-12)19-11-14(10-16(19)20)17(21)18-7-3-4-8-18/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQFBSCNDRLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



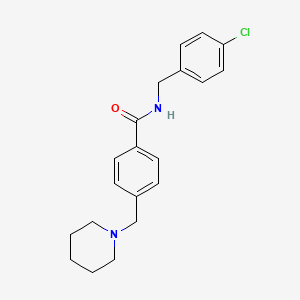
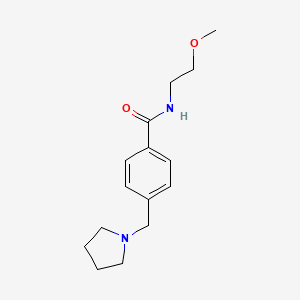
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4436661.png)
![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine](/img/structure/B4436666.png)
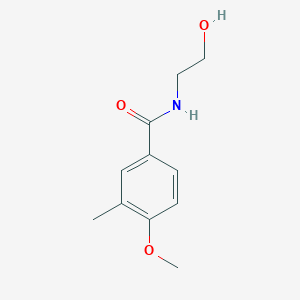
![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436675.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4436698.png)
![N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436706.png)
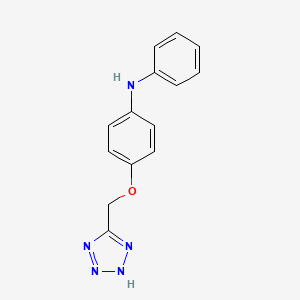
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-propoxybenzamide](/img/structure/B4436715.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4436735.png)
![10-oxo-N-(2-phenylethyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4436753.png)
![N-(4-methylbenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4436761.png)